Acide 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylique

Vue d'ensemble

Description

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche antivirale

Acide 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylique : est structurellement similaire aux bases d'ADN comme l'adénine et la guanine, ce qui en fait un candidat pour la conception de médicaments antiviraux. Son incorporation dans des médicaments potentiels pourrait améliorer leur efficacité en imitant les substrats naturels des enzymes virales .

Agents anticancéreux

La capacité du composé à s'intégrer dans des molécules bioactives le rend précieux dans la recherche sur le cancer. Il pourrait être utilisé pour développer de nouveaux agents chimiothérapeutiques qui ciblent des cellules cancéreuses spécifiques sans nuire aux cellules saines, en tirant parti de ses propriétés structurelles pour une liaison sélective .

Applications antibactériennes et antifongiques

En raison de son noyau hétérocyclique, l'this compound peut être utilisé pour créer de nouveaux antibiotiques et antifongiques. Son squelette moléculaire permet le développement de composés qui peuvent perturber la synthèse de la paroi cellulaire bactérienne et fongique .

Développement anti-inflammatoire et analgésique

Le squelette du composé est propice à la synthèse de médicaments anti-inflammatoires et analgésiques. Les chercheurs peuvent explorer son efficacité dans la réduction de l'inflammation et de la douleur, ce qui pourrait conduire à de nouvelles classes d'anti-inflammatoires non stéroïdiens (AINS) .

Médicaments antihypertenseurs

Les chercheurs ont la possibilité d'utiliser l'this compound dans le développement de médicaments antihypertenseurs. Sa similitude structurelle avec des composés antihypertenseurs connus pourrait contribuer à la création de traitements plus efficaces pour l'hypertension artérielle .

Solubilité et administration de médicaments

Le composé peut améliorer la solubilité, la polarité, la lipophilie et la capacité de liaison hydrogène des produits pharmaceutiques. Cela en fait un agent important pour améliorer les systèmes d'administration de médicaments, en garantissant que les médicaments sont plus efficacement absorbés et utilisés par l'organisme .

Activité Biologique

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral and antibacterial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

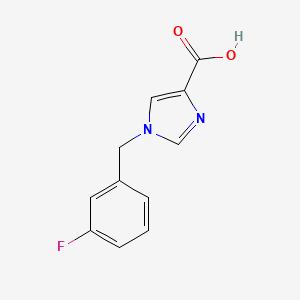

The compound can be structurally represented as follows:

- Chemical Formula : C10H9FN2O2

- Molecular Weight : 208.19 g/mol

- CAS Number : [B1449287]

The presence of the fluorobenzyl group is believed to enhance its biological activity by improving binding affinity to target proteins.

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid exhibits biological activity primarily through the following mechanisms:

- Inhibition of HIV Integrase : Research indicates that derivatives of imidazole-4-carboxylic acids, including this compound, can bind to the LEDGF/p75-binding pocket of HIV integrase. This interaction inhibits the enzyme's activity, which is critical for viral replication .

- Antibacterial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid and its derivatives:

Case Study 1: HIV Integrase Inhibition

A study evaluated a series of imidazole derivatives for their ability to inhibit HIV integrase. The compound demonstrated significant binding affinity, leading to a reduction in viral replication in vitro. The mechanism involved hydrogen bonding with key amino acid residues in the integrase active site, which is crucial for its function .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid was tested against Gram-positive bacteria. It exhibited an MIC value comparable to standard treatments, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains .

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDSJKZTQQFPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.